"2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile" chemical properties
"2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile" chemical properties
Disclaimer: Direct experimental data for 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile is limited in publicly available scientific literature. This guide provides a comprehensive overview based on available information for its tautomer, 2-hydroxy-6-(trifluoromethyl)nicotinonitrile, and closely related analogues. All data derived from analogous compounds are clearly indicated.
Introduction
2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile is a fluorinated heterocyclic compound belonging to the 3-cyano-2-pyridone class of molecules. This class is of significant interest to researchers in medicinal chemistry and materials science due to the diverse biological activities and unique chemical properties exhibited by its derivatives. The presence of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This document serves as a technical resource for researchers, scientists, and drug development professionals, summarizing the known chemical properties, potential synthetic routes, and relevant biological context of this compound and its close analogues.
Chemical and Physical Properties
Direct experimental data for the target compound is scarce. The following tables summarize the known properties of its tautomer and related substituted analogues.
Table 1: General Properties of 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile and its Tautomer
| Property | Value | Compound |
| Molecular Formula | C₇H₃F₃N₂O | 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile |
| Molecular Weight | 188.11 g/mol | 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile |
| CAS Number | Not available | 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile |
| Synonyms | 2-hydroxy-6-(trifluoromethyl)nicotinonitrile | Tautomer |
Table 2: Physicochemical Properties of Analogous Compounds
| Property | Value | Compound |
| Melting Point | 233-237 °C | 6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile[1] |
| Melting Point | 238-244 °C | 1,2-Dihydro-2-oxo-6-phenyl-4-(trifluoromethyl)-3-pyridinecarbonitrile[2] |
| Appearance | Pale yellow amorphous powder | 1,2-Dihydro-2-oxo-6-phenyl-4-(trifluoromethyl)-3-pyridinecarbonitrile[2] |
| Storage Conditions | 0-8°C | 1,2-Dihydro-2-oxo-6-phenyl-4-(trifluoromethyl)-3-pyridinecarbonitrile[2] |
| Purity | ≥ 98% (HPLC) | 1,2-Dihydro-2-oxo-6-phenyl-4-(trifluoromethyl)-3-pyridinecarbonitrile[2] |
Experimental Protocols
General Synthesis of 3-Cyano-2-pyridones
A general and efficient method for the synthesis of 3-cyano-2-pyridone derivatives involves a multi-component reaction. This approach offers advantages such as mild reaction conditions and high yields. The following protocol is a generalized procedure that can be adapted for the synthesis of 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile.
Reactants:
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An appropriate α,β-unsaturated ketone (for the target compound, a trifluoromethyl-containing precursor would be required)
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Cyanoacetamide or a derivative
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A basic catalyst (e.g., potassium hydroxide, triethylamine, or piperidine)
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An alcohol solvent (e.g., ethanol)
Procedure:
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Dissolve the α,β-unsaturated ketone and cyanoacetamide in ethanol in a round-bottom flask.
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Add a catalytic amount of the base to the reaction mixture.
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Reflux the mixture with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion of the reaction, cool the mixture to room temperature.
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The product often precipitates out of the solution and can be collected by filtration.
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Wash the collected solid with cold ethanol to remove any unreacted starting materials.
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Further purification can be achieved by recrystallization from an appropriate solvent.
This is a generalized protocol and the specific reactants, stoichiometry, and reaction conditions would need to be optimized for the synthesis of the target compound.
Mandatory Visualizations
Tautomerism
2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile exists in equilibrium with its tautomeric form, 2-hydroxy-6-(trifluoromethyl)nicotinonitrile. This is a common characteristic of 2-pyridones.
